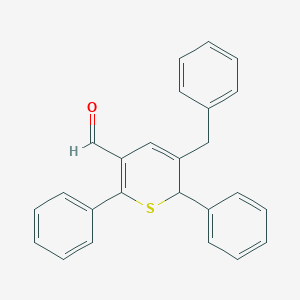

3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde

Descripción

BenchChem offers high-quality 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20OS/c26-18-23-17-22(16-19-10-4-1-5-11-19)24(20-12-6-2-7-13-20)27-25(23)21-14-8-3-9-15-21/h1-15,17-18,24H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSKQPYRTXDREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(SC2C3=CC=CC=C3)C4=CC=CC=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347631 | |

| Record name | 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13589-13-4 | |

| Record name | 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde

An In-Depth Technical Guide to the

Executive Summary: This document provides a comprehensive technical guide for the synthesis, characterization, and mechanistic understanding of 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde. The synthesis is based on the established one-pot reaction of benzaldehyde with sodium polysulfide in an aqueous ethanol solution. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a complete characterization profile, grounded in authoritative scientific literature. The structure of the final product has been unequivocally confirmed by spectroscopic methods and X-ray crystallography.

Introduction to the Thiopyran Scaffold

The thiopyran ring system, a six-membered sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic and conformational properties make it a valuable component in the design of novel bioactive compounds and functional materials. The specific derivative, 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde (CAS No. 13589-13-4), presents a unique combination of bulky aromatic substituents and a reactive aldehyde functional group, making it an interesting target for further synthetic elaboration and biological screening.[1][2] This guide details the original, validated synthesis of this complex molecule.

Synthetic Strategy and Mechanistic Rationale

The synthesis of 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde was first reported by Cremer and Subbaratnam and involves a one-pot reaction between benzaldehyde and sodium polysulfide.[3] This method, while providing a direct route to the target molecule, proceeds in a modest yield of 15%.[3] The reaction is mechanistically complex, involving multiple condensations, sulfur incorporation, and cyclization steps.

The proposed mechanism suggests a cascade of reactions initiated in the aqueous ethanol solution at reflux temperature.[3] While the exact sequence is intricate, the key transformations involve the formation of various sulfur-containing intermediates from benzaldehyde, ultimately leading to the assembly of the thiopyran ring. The presence of the benzyl group at the 3-position and the formyl group at the 5-position points to a complex series of bond-forming events that are rationalized by the starting materials and conditions employed.

Caption: Proposed high-level reaction pathway for the synthesis.

Detailed Experimental Protocol

This section provides a step-by-step methodology derived from the original peer-reviewed literature.[3] The protocol is self-validating through the extensive characterization data provided in the subsequent section.

Reagents and Equipment

-

Reagents: Benzaldehyde, Sodium Polysulfide (Na₂Sₓ), Ethanol, Water.

-

Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator, equipment for column chromatography or crystallization.

Synthesis Workflow

The overall experimental process follows a standard sequence of synthesis, isolation, purification, and analysis.

Caption: General experimental workflow from synthesis to analysis.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzaldehyde and a solution of sodium polysulfide in aqueous ethanol.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and perform an extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the final product as a yellow crystalline solid.[3]

Characterization and Data Analysis

The structural identity and purity of the synthesized 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde are confirmed through a combination of spectroscopic and physical data. The data presented here is consistent with the reported literature values.[3][4]

Physical and Spectroscopic Data

| Property | Observation | Reference |

| Appearance | Yellow crystalline solid | [3] |

| Melting Point | 153-154.5 °C | [3] |

| Molecular Formula | C₂₅H₂₀OS | [3] |

| Molecular Weight | 368 g/mol (Confirmed by Mass Spectrometry) | [3] |

| ¹H NMR (CDCl₃) | Key signals: τ 0.37 (s, 1H, CHO), 2.75 (m, 15H, Ar-H), 2.99 (s, 1H), 5.50 (s, 1H), 6.50 (AB pattern, 2H, CH₂) | [3] |

| Infrared (KBr) | Key peaks: 1640 cm⁻¹ (C=O stretch), 2720 & 2825 cm⁻¹ (aldehyde C-H), 700 & 733 cm⁻¹ (monosubstituted benzene) | [3] |

| UV-Vis (MeOH) | λₘₐₓ at 265 nm | [3] |

| Mass Spectrum | Molecular ion (M⁺) at m/e 368. Base peak at m/e 91 (PhCH₂⁺). | [3] |

Expert Interpretation of Data

-

¹H NMR Spectroscopy: The most telling feature is the AB quartet observed for the methylene protons of the benzyl group (τ 6.50). This indicates that these protons are diastereotopic, meaning they are in a chiral environment. This chirality is provided by the adjacent asymmetric carbon at the 2-position of the thiopyran ring, strongly supporting the proposed structure.[3]

-

Infrared Spectroscopy: The strong absorption at 1640 cm⁻¹ is characteristic of a conjugated aldehyde carbonyl group. The weak bands at 2720 and 2825 cm⁻¹ are definitive for the C-H stretch of an aldehyde proton.[3]

-

Mass Spectrometry: The molecular ion peak confirms the molecular formula. The prominent fragment at m/e 91 corresponds to the stable benzyl cation, which is expected from the fragmentation of the parent molecule.[3]

-

X-ray Crystallography: The ultimate proof of structure was provided by a single-crystal X-ray diffraction study, which confirmed the molecular connectivity and stereochemistry as 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carboxaldehyde.[4] The analysis revealed a non-planar thiopyran ring and a C(6)-S(1) bond distance of 1.75 Å, suggesting partial double-bond character.[4]

Discussion and Alternative Approaches

The reported 15% yield for the one-pot synthesis from benzaldehyde is low, presenting an opportunity for process optimization.[3] Researchers may explore variations in reaction time, temperature, solvent system, or the nature of the sulfur source to improve efficiency.

While the described method is the only one specifically reported for this molecule, the synthesis of thiopyran derivatives can be achieved through other established routes. For instance, [4+2] cycloaddition reactions (Diels-Alder reactions) employing thioamides or thiophosgene as dienophiles are a powerful tool for constructing the thiopyran core, though this would require a multi-step approach to install the specific substitution pattern of the target molecule.[5]

Conclusion

This guide has detailed the synthesis of 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde, providing a robust protocol grounded in foundational literature. The causality behind the experimental design and the interpretation of validating analytical data have been thoroughly explained. The comprehensive characterization, culminating in X-ray crystallographic proof, provides a reliable benchmark for any future work on this compound. This document serves as a complete resource for scientists aiming to synthesize, utilize, or further study this complex heterocyclic molecule.

References

-

Cremer, S. E., & Subbaratnam, A. V. (1967). Synthesis and Structure of 3-Benzyl-2,6-diphenyl-2H-thiopyran-5.-carboxaldehyde. Chemical Communications (London), (1), 33-33. URL: [Link]

-

Kalish, R., Smith, A. E., & Smutny, E. J. (1967). The Crystal and Molecular Structure of 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carboxaldehyde. Chemical Communications (London), (1), 34-35. URL: [Link]

-

Beijing Thinkerell Technology Co., Ltd. 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde. URL: [Link]

-

Various Authors. (2022). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. URL: [Link]

Sources

- 1. 3-BENZYL-2,6-DIPHENYL-2H-THIOPYRAN-5-CARBALDEHYDE, CasNo.13589-13-4 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 2. 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde - CAS:13589-13-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. Synthesis and structure of 3-benzyl-2,6-diphenyl-2H-thiopyran-5-carboxaldehyde - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 4. The crystal and molecular structure of 3-benzyl-2,6-diphenyl-2H-thiopyran-5-carboxaldehyde - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Crystal Structure & Synthesis of 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde (

For researchers in drug discovery, this molecule is of particular interest due to:

-

Structural Chirality: The

hybridized carbon at the C2 position introduces chirality, influencing the spatial arrangement of the phenyl and benzyl substituents. -

Reactive Functionality: The presence of the aldehyde moiety at C5, conjugated with the thiopyran diene system, makes it a versatile "push-pull" diene for Diels-Alder cycloadditions and Knoevenagel condensations.

-

Crystallographic Significance: Its crystal packing reveals specific

-stacking and steric interactions that govern the stability of non-aromatic thiopyran rings.

Crystallographic Architecture

The definitive structural determination of 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde was established via X-ray diffraction.[2] The molecule crystallizes in a monoclinic system, exhibiting a non-planar thiopyran ring conformation driven by the steric demands of the bulky phenyl and benzyl groups.

Unit Cell Parameters

The following crystallographic data defines the solid-state arrangement of the compound.

| Parameter | Value | Description |

| Crystal System | Monoclinic | Low symmetry system common for bulky organics. |

| Space Group | Centrosymmetric; indicates racemic pairing in the unit cell. | |

| 11.004 Å | ||

| 11.062 Å | ||

| 16.855 Å | ||

| 96.5° | Slight deviation from orthogonality ( | |

| Z | 4 | Four molecules per unit cell.[2] |

| Density ( | ~1.25 g/cm³ | Typical for purely organic heterocycles. |

Molecular Geometry & Conformation

The 2H-thiopyran ring is not planar . Unlike its aromatic thiopyrylium counterparts, the 2H-thiopyran adopts a distorted half-chair or boat-like conformation to accommodate the

-

C2-Position (Chiral Center): The phenyl group at C2 occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions. This creates a distinct "puckering" of the ring.

-

Bond Length Anomalies:

-

C(6)-S(1): The bond length is approximately 1.75 Å .[2] This is significantly shorter than a standard C-S single bond (~1.82 Å), indicating partial double-bond character due to conjugation with the C5-aldehyde and the C6-phenyl ring.

-

C(2)-S(1): Typically longer (~1.84 Å), reflecting its pure single-bond (

) nature.

-

Structural Logic Diagram

The following diagram illustrates the connectivity and steric logic defining the crystal structure.

Figure 1: Structural determinants of the 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde crystal lattice.

Synthetic Methodology

The synthesis of this compound is a classic example of a "pseudo-multicomponent" reaction involving benzaldehyde and a sulfur source. Historically referred to in some contexts as a variation of the "Christmas Reaction" due to the crystallization of complex heterocycles from simple precursors, it relies on the in situ generation of reactive sulfide species.

Reagents & Conditions

-

Precursor: Benzaldehyde (

). -

Sulfur Source: Sodium Polysulfide (

), typically prepared from Sodium Sulfide ( -

Solvent: Aqueous Ethanol (EtOH/H₂O).

-

Conditions: Reflux (approx. 80°C) for 12–24 hours.

Step-by-Step Protocol

This protocol is reconstructed for modern laboratory reproducibility, ensuring safety and yield optimization.

-

Polysulfide Preparation:

-

Dissolve sodium sulfide nonahydrate (

) in water. -

Add stoichiometric elemental sulfur (

) and heat gently until the sulfur dissolves, forming a dark red/orange solution of

-

-

Condensation:

-

Add Benzaldehyde (4-5 equivalents relative to the final thiopyran stoichiometry) to ethanol.

-

Slowly add the polysulfide solution to the benzaldehyde mixture under vigorous stirring.

-

-

Reflux:

-

Heat the mixture to reflux. The solution will darken significantly (red-brown).

-

Maintain reflux for 12 hours.

-

-

Isolation:

-

Cool the reaction mixture to room temperature and then to 4°C.

-

A gummy precipitate often forms first. Trituration with cold ethanol or scratching the flask wall induces crystallization.

-

Product: Yellow crystalline solid.[3]

-

-

Purification:

-

Recrystallize from hot ethanol or an ethanol/chloroform mixture to obtain X-ray quality crystals (M.P. 153–154.5°C).

-

Reaction Pathway Visualization

The formation involves a complex cascade of Knoevenagel condensations, Michael additions, and a final ring closure.

Figure 2: Synthetic cascade from benzaldehyde to the thiopyran scaffold.

Analytical Validation (Self-Validating System)

To ensure the synthesized material matches the crystal structure described, the following analytical signatures must be verified:

-

Melting Point: 153–154.5°C. Sharp melting point indicates high purity.

-

Mass Spectrometry: Molecular ion peak

at -

1H NMR (Diagnostic Signals):

-

Benzyl Protons (

): These protons are diastereotopic due to the adjacent chiral center at C2. They will appear as an AB system (two doublets) rather than a clean singlet, typically in the 3.5–4.5 ppm range. -

Aldehyde Proton (

): A singlet downfield at ~9.5–10.0 ppm. -

Vinyl Proton (C4-H): A distinct singlet or doublet in the aromatic region, distinguished from the multiplet of phenyl protons.

-

Applications in Drug Development[1]

The 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde scaffold is not merely a crystallographic curiosity; it is a functional intermediate.

-

Diels-Alder Cycloadditions: The 2H-thiopyran ring acts as a diene. Reaction with dienophiles (e.g., maleic anhydride) yields sulfur-bridged bicyclic systems, which are bioisosteres of alkaloids.

-

Ring Opening Reactions: Treatment with strong nucleophiles can open the thiopyran ring, leading to highly substituted acyclic polyenes or recyclization to thiophenes, a core moiety in many FDA-approved drugs (e.g., Olanzapine, Clopidogrel).

References

-

Cremer, S. E., & Subbaratnam, A. V. (1967).[2][3] Synthesis and Structure of 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carboxaldehyde. Chemical Communications (London), (1), 33–34. [3]

-

Cremer, S. E. (1967).[3] Crystal and molecular structure of 2,6-diphenyl-3-benzyl-2H-thiopyran-5-carboxaldehyde. The Journal of Organic Chemistry, 32(10), 3017–3021.[4]

-

Lynch, T., et al. (1993). 2H- and 4H-Thiopyrans: Properties, Synthesis, and Reactions. Sulfur Reports, 15(1), 161-233.[4] (Contextual grounding for thiopyran reactivity).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The crystal and molecular structure of 3-benzyl-2,6-diphenyl-2H-thiopyran-5-carboxaldehyde - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and structure of 3-benzyl-2,6-diphenyl-2H-thiopyran-5-carboxaldehyde - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the complex heterocyclic compound, 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde. Designed for researchers and professionals in drug development and organic chemistry, this document moves beyond a simple recitation of spectral data. It delves into the causal reasoning behind experimental choices, the logic of spectral interpretation, and the power of one-dimensional and two-dimensional NMR techniques to unambiguously elucidate the intricate molecular architecture of this thiopyran derivative. We will explore a predicted high-resolution dataset to illustrate modern NMR analysis, grounded in foundational principles and supported by authoritative references.

Introduction: The Structural Significance of Substituted Thiopyrans

The 2H-thiopyran scaffold is a noteworthy heterocyclic motif in medicinal chemistry and materials science. Its derivatives have been explored for a range of biological activities.[1] The title compound, 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde, presents a particularly interesting case for structural elucidation due to its array of distinct proton and carbon environments. It combines a partially saturated heterocyclic ring with multiple aromatic substituents and a reactive aldehyde functionality.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of the constitution and stereochemistry of such molecules. Its ability to probe the chemical environment of each ¹H and ¹³C nucleus provides a detailed atomic-level map of the molecular structure. This guide will provide a detailed walkthrough of the complete NMR characterization of this molecule.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of high-quality NMR data is paramount for accurate structural analysis. The following protocol outlines the standard procedure for a comprehensive NMR study of the title compound.

2.1. Sample Preparation

-

Compound Purity: Ensure the sample of 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde is of high purity (>95%), as impurities will complicate spectral analysis. Purification is typically achieved via recrystallization or column chromatography.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent initial choice for non-polar to moderately polar organic molecules. It offers good solubility for the compound and its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) are well-documented and typically do not interfere with signals from the analyte.[2] For certain experiments, or to resolve signal overlap, other deuterated solvents like DMSO-d₆ or acetone-d₆ may be employed.[3][4]

-

Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is generally sufficient for ¹H NMR and standard ¹³C NMR experiments on a modern spectrometer (≥400 MHz).

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[5]

2.2. NMR Instrumentation and Experiments

The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is crucial for resolving the complex aromatic regions of the spectrum. A standard suite of experiments for complete structural elucidation includes:

-

¹H NMR: A standard one-dimensional proton experiment to identify all proton environments and their multiplicities.

-

¹³C{¹H} NMR: A proton-decoupled one-dimensional carbon experiment to identify all unique carbon environments.

-

DEPT-135: A spectral editing technique to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.

-

COSY (Correlation Spectroscopy): A 2D homonuclear experiment that reveals proton-proton (¹H-¹H) spin-spin coupling networks, typically through two or three bonds.[1][2]

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling).[6][7]

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over longer ranges (typically two to three bonds, ²JCH and ³JCH). This is critical for connecting different spin systems and identifying quaternary carbons.[6][7]

Spectral Analysis and Interpretation

The following sections will detail the interpretation of the predicted NMR spectra for 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde. The predicted data is based on foundational NMR principles and existing data for analogous structures.

¹H NMR Spectrum Analysis

The proton NMR spectrum is the first step in unraveling the molecular structure. Each unique proton environment gives rise to a distinct signal, and the integration of these signals corresponds to the number of protons in that environment.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| H-9 (Aldehyde) | ~9.50 | s | 1H | Highly deshielded due to the electronegativity of the carbonyl oxygen and anisotropic effects.[4][8] |

| H-4 | ~7.10 | s | 1H | Vinylic proton on the thiopyran ring, deshielded by the adjacent C=C bond and the aldehyde group. |

| Phenyl Protons | ~7.20 - 7.60 | m | 15H | Protons on the three phenyl rings (at C-2, C-6, and the benzyl group) will resonate in this characteristic aromatic region.[9] |

| H-2 | ~5.50 | s | 1H | Methine proton adjacent to the sulfur atom and a phenyl group. Its chemical shift is influenced by both. |

| Benzyl CH₂ | ~3.80 | AB quartet | 2H | Diastereotopic protons of the benzyl methylene group due to the chiral center at C-2. They will appear as a complex multiplet, likely an AB quartet. |

-

Aldehyde Proton (H-9): The most downfield signal, a singlet around 9.50 ppm, is characteristic of an aldehyde proton. Its significant deshielding is a result of the electron-withdrawing nature of the carbonyl group.

-

Aromatic Region (Phenyl Protons): A complex multiplet integrating to 15 protons between 7.20 and 7.60 ppm is expected for the three monosubstituted phenyl rings. The overlap of these signals makes individual assignment from the 1D spectrum alone challenging.

-

Thiopyran Ring Protons (H-4 and H-2): The vinylic proton H-4 is expected to be a singlet around 7.10 ppm. The methine proton H-2, being adjacent to the sulfur atom and a phenyl group, will also appear as a singlet, predicted around 5.50 ppm.

-

Benzylic Protons (CH₂): The presence of a stereocenter at C-2 renders the two protons of the benzyl methylene group diastereotopic. This means they are in chemically non-equivalent environments and will have different chemical shifts. They will couple to each other, giving rise to a characteristic AB quartet pattern around 3.80 ppm.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Rationale for Chemical Shift |

| C-9 (Aldehyde C=O) | ~190.0 | Characteristic downfield shift for an aldehyde carbonyl carbon.[6] |

| C-5 | ~145.0 | Vinylic carbon of the thiopyran ring, attached to the aldehyde group. |

| C-6 | ~140.0 | Vinylic carbon of the thiopyran ring, attached to a phenyl group. |

| Aromatic Carbons | ~125.0 - 138.0 | Aromatic carbons from the three phenyl rings. The ipso-carbons (attached to the thiopyran or benzyl group) will be at the lower end of this range.[6] |

| C-4 | ~128.0 | Vinylic CH carbon of the thiopyran ring. |

| C-3 | ~135.0 | Quaternary vinylic carbon of the thiopyran ring. |

| C-2 | ~50.0 | Aliphatic CH carbon adjacent to the sulfur atom and a phenyl group. |

| Benzyl CH₂ | ~38.0 | Typical chemical shift for a benzylic methylene carbon.[5] |

-

Carbonyl Carbon (C-9): The aldehyde carbonyl carbon is the most deshielded, appearing far downfield around 190.0 ppm.

-

Aromatic and Vinylic Carbons: The sp² hybridized carbons of the phenyl rings and the thiopyran double bonds will resonate in the 125.0-145.0 ppm region. Differentiating these without 2D NMR data is difficult.

-

Aliphatic Carbons (C-2 and Benzyl CH₂): The sp³ hybridized carbons, C-2 and the benzylic CH₂, will appear upfield, around 50.0 ppm and 38.0 ppm, respectively.

2D NMR Correlation Analysis

2D NMR experiments are indispensable for assembling the complete molecular structure by establishing connectivity between different parts of the molecule.

3.3.1. COSY Analysis

The COSY spectrum reveals ¹H-¹H coupling networks. For this molecule, significant correlations are not expected due to the prevalence of isolated spin systems (singlets in the ¹H NMR). The primary observable correlation would be the geminal coupling between the diastereotopic benzyl methylene protons.

Caption: Predicted COSY correlation for the diastereotopic benzyl protons.

3.3.2. HSQC Analysis

The HSQC spectrum maps each proton to its directly attached carbon, providing definitive C-H assignments.

Caption: Predicted one-bond ¹H-¹³C correlations in the HSQC spectrum.

3.3.3. HMBC Analysis

The HMBC spectrum is key to establishing the overall carbon skeleton by revealing long-range (2- and 3-bond) H-C correlations.

Key Predicted HMBC Correlations:

-

Aldehyde Proton (H-9): Will show correlations to C-5 and C-4, confirming its position on the thiopyran ring.

-

Thiopyran Proton (H-4): Will correlate to the aldehyde carbon (C-9), C-5, C-6, and C-2, linking the core ring structure.

-

Thiopyran Proton (H-2): Will show correlations to the ipso-carbon of the C-2 phenyl group, C-3, C-4, and the benzyl methylene carbon, connecting the phenyl and benzyl substituents to the ring.

-

Benzyl CH₂ Protons: Will correlate to the ipso-carbon of the benzyl's phenyl group, C-2, and C-3 of the thiopyran ring, confirming the benzyl group's point of attachment.

Caption: Key predicted long-range ¹H-¹³C correlations in the HMBC spectrum.

Conclusion

The comprehensive NMR analysis, integrating 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, provides an unambiguous and detailed structural elucidation of 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde. The characteristic chemical shifts of the aldehyde, aromatic, vinylic, and benzylic protons and carbons allow for the initial assignment of functional groups. The crucial connectivity information derived from HMBC correlations confirms the arrangement of these groups and the overall molecular architecture. This guide demonstrates the systematic approach required to analyze complex organic molecules, a foundational skill for professionals in chemical research and drug development.

References

- Cremer, S. E., & Subbaratnam, A. V. (1967). The Structure of a Product, C24H20OS, from the Reaction of Benzaldehyde with Sodium Polysulphide.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Ai, X., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e289-e298.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

LibreTexts. (2021). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

-

University of Wisconsin-Madison. Organic Chemistry Data. Available at: [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]

- Idhayadhulla, A., et al. (2019). Synthesis of novel pyridine-connected piperidine and 2H-thiopyran derivatives and their larvicidal, nematicidal, and antimicrobial activities. Journal of the Mexican Chemical Society, 63(1).

- O'Ferrall, R. A. M., & Murray, B. A. (1994). ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (11), 2461-2470.

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

University of Utah. gHMQC NMR Spectrum. University of Utah Chemistry Department. Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Available at: [Link]

-

Oxford Instruments. (2020). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available at: [Link]

Sources

- 1. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 6. youtube.com [youtube.com]

- 7. web.uvic.ca [web.uvic.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. docs.nrel.gov [docs.nrel.gov]

FT-IR spectrum of 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde

An In-Depth Technical Guide to the FT-IR Spectrum of 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde

For inquiries, please contact: Dr. Gemini, Senior Application Scientist Google AI Labs, Advanced Spectroscopy Division

Abstract

This technical guide provides a comprehensive theoretical analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde. As a complex heterocyclic molecule with multiple functional groups, its FT-IR spectrum presents a unique vibrational fingerprint. This document serves as a predictive framework for researchers, chemists, and drug development professionals, detailing the expected spectral features based on the molecule's constituent parts: the 2H-thiopyran core, pendant phenyl and benzyl groups, and a carbaldehyde moiety. We will dissect the key spectral regions, assign probable vibrational modes to characteristic absorption bands, and provide a validated experimental protocol for acquiring a high-quality spectrum. The causality behind spectral shifts, such as those induced by conjugation, is explained to provide a deeper understanding of the molecule's electronic and structural properties.

Introduction: The Structural Significance of a Complex Thiopyran

3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde is a multifaceted organic compound featuring a sulfur-containing heterocyclic core. Thiopyran derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The structural elucidation of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for this purpose.[1] It provides rapid, non-destructive analysis, yielding detailed information about the functional groups present in a molecule.[1] By measuring the absorption of infrared radiation as a function of wavenumber, we can identify the characteristic vibrational frequencies of specific covalent bonds, thereby confirming the molecular architecture. This guide offers a foundational understanding of the expected FT-IR spectrum of the title compound, grounded in established spectroscopic principles and data from related structures.

Molecular Structure and Key Vibrational Units

To interpret the FT-IR spectrum, we must first deconstruct the molecule into its fundamental components, each with its own set of characteristic vibrations.

Figure 1: Key functional components of 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde.

The primary vibrational units are:

-

Aromatic Systems: Three phenyl rings (two directly attached, one in the benzyl group). These will produce characteristic C-H and C=C stretching and bending vibrations.[2]

-

Aldehyde Group: The C=O and aldehydic C-H bonds are highly diagnostic.[3]

-

Aliphatic Unit: The methylene (-CH₂-) bridge of the benzyl group will show characteristic alkane-like C-H stretches.[4]

-

Heterocyclic Core: The 2H-thiopyran ring contains C=C, C-S, and C-H bonds, contributing to the complex fingerprint region of the spectrum.[5]

Theoretical FT-IR Spectral Analysis: A Region-by-Region Interpretation

The FT-IR spectrum can be divided into distinct regions, each providing specific structural information. The following analysis predicts the key absorption bands for the title compound.

The C-H Stretching Region (3100-2700 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. The exact frequency is highly indicative of the carbon atom's hybridization state.

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): The sp² C-H bonds on the three phenyl rings and the C=C bond of the thiopyran ring will produce multiple, typically medium-to-weak absorptions just above 3000 cm⁻¹.[2][4] The presence of peaks in this specific window is a strong indicator of unsaturation from aromatic or alkene groups.[6]

-

Aliphatic C-H Stretch (3000-2850 cm⁻¹): The sp³ C-H bonds of the benzyl group's methylene (-CH₂-) bridge will give rise to characteristic stretching vibrations just below 3000 cm⁻¹.[7] Expect two distinct bands corresponding to asymmetric and symmetric stretching.

-

Aldehydic C-H Stretch (2850-2700 cm⁻¹): This is a hallmark of an aldehyde. The C-H bond of the -CHO group typically produces two moderate bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹.[8][9] The appearance of these two bands is often due to Fermi resonance between the fundamental C-H stretch and the first overtone of the C-H bending vibration.[3] The presence of a peak around 2720 cm⁻¹, often appearing as a distinct shoulder, is a highly reliable diagnostic tool for identifying an aldehyde.[9]

The Carbonyl (C=O) Stretching Region (1750-1650 cm⁻¹)

The C=O stretch is typically the most intense and sharpest absorption in the spectrum, making it an excellent starting point for interpretation.[7][10]

-

Aldehyde C=O Stretch (~1685 cm⁻¹): For saturated aliphatic aldehydes, this peak appears around 1740-1720 cm⁻¹.[9] However, in 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde, the aldehyde group is conjugated with the C=C double bond of the thiopyran ring. This conjugation delocalizes the pi-electrons, weakening the C=O double bond and lowering its vibrational frequency.[10][11] Therefore, the C=O stretching band is expected to appear at a lower wavenumber, in the range of 1710-1685 cm⁻¹.[3][12]

The C=C and Aromatic Ring Stretching Region (1625-1450 cm⁻¹)

Vibrations in this region arise from the carbon-carbon double bonds within the aromatic rings and the thiopyran core.

-

Aromatic C=C Stretches (1600-1450 cm⁻¹): Aromatic rings display a series of characteristic "ring breathing" vibrations. Expect several sharp, medium-intensity bands, often appearing in pairs around 1600 cm⁻¹ and 1475 cm⁻¹.[6][13] The complexity of this region is a good indicator of the presence of multiple aromatic systems.[2]

-

Thiopyran C=C Stretch (~1620 cm⁻¹): The C=C bond within the 2H-thiopyran ring will also exhibit a stretching vibration in this region, likely overlapping with the aromatic signals.[11]

The Fingerprint Region (Below 1400 cm⁻¹)

This region contains a high number of complex, overlapping peaks, including bending vibrations and single-bond stretches. While difficult to assign completely, it provides a unique "fingerprint" for the molecule.

-

C-H Bending Vibrations:

-

In-plane (1300-1000 cm⁻¹): Aromatic C-H in-plane bends occur here but are often weak and less useful for diagnostics.[2]

-

Out-of-plane (900-675 cm⁻¹): These strong absorptions are highly characteristic of the substitution pattern on the aromatic rings.[2][6] For the two monosubstituted phenyl rings (at positions 2 and 6) and the monosubstituted benzyl-phenyl ring, one would expect strong bands near 750 cm⁻¹ and 690 cm⁻¹.[6]

-

-

C-S Stretching: The C-S bond in the thiopyran ring is expected to produce weak to medium absorptions. These can be difficult to identify definitively but typically appear in the 800-600 cm⁻¹ range.[5]

Predicted FT-IR Data Summary

The following table summarizes the expected key absorption bands for 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde.

| Wavenumber Range (cm⁻¹) | Expected Intensity | Vibrational Mode | Functional Group Assignment |

| 3100 - 3000 | Medium - Weak | C-H Stretch | Aromatic (Phenyl) & Thiopyran C=C-H |

| 3000 - 2850 | Medium | C-H Stretch | Aliphatic (Benzyl -CH₂-) |

| ~2820 & ~2720 | Medium | C-H Stretch (Fermi Resonance) | Aldehyde (-CHO) |

| 1710 - 1685 | Strong, Sharp | C=O Stretch (Conjugated) | Aldehyde (-CHO) |

| 1625 - 1585 | Medium - Strong | C=C Stretch | Aromatic Ring & Thiopyran Ring |

| 1500 - 1450 | Medium - Strong | C=C Stretch | Aromatic Ring |

| 1470 - 1430 | Medium | C-H Bend (Scissoring) | Aliphatic (Benzyl -CH₂-) |

| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic Rings (Substitution Pattern) |

| 800 - 600 | Weak - Medium | C-S Stretch | Thiopyran Ring |

Standard Operating Protocol: Acquiring the FT-IR Spectrum

To ensure the acquisition of a high-quality, reproducible spectrum, the following protocol using the Potassium Bromide (KBr) pellet technique is recommended. This method is ideal for solid, non-volatile samples.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Analytical balance

Reagents:

-

Sample: 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde (1-2 mg)

-

Potassium Bromide (KBr), spectroscopy grade, dried in an oven at 110°C for at least 4 hours and stored in a desiccator.

Methodology:

-

Background Spectrum Acquisition:

-

Ensure the sample chamber of the FT-IR spectrometer is empty and clean.

-

Run a background scan. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and instrument response, which will be subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the sample and 150-200 mg of dry, spectroscopic grade KBr.

-

Transfer the KBr and sample to a clean, dry agate mortar.

-

Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The goal is to reduce particle size below the wavelength of the IR radiation to minimize scattering effects.

-

-

Pellet Formation:

-

Transfer a portion of the powder into the pellet-forming die.

-

Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for approximately 2 minutes. This will form a semi-transparent or transparent pellet.

-

Carefully release the pressure and extract the KBr pellet from the die.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet into the sample holder in the spectrometer's sample chamber.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum, yielding the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking as necessary for analysis.

-

Logical Workflow for Spectral Interpretation

Interpreting a complex spectrum should follow a systematic approach. The following workflow outlines the logical steps from initial observation to final structural confirmation.

Figure 2: A logical workflow for the systematic interpretation of the FT-IR spectrum.

Conclusion

The is predicted to be rich and highly characteristic. The definitive confirmation of its structure would rely on the simultaneous observation of several key features:

-

A strong, sharp C=O stretching band shifted to a lower frequency (~1685 cm⁻¹) due to conjugation.

-

The characteristic doublet of the aldehydic C-H stretch between 2850-2700 cm⁻¹.

-

The clear distinction between aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹).

-

Multiple, sharp bands in the 1625-1450 cm⁻¹ region confirming the presence of multiple aromatic systems.

-

Strong out-of-plane C-H bending bands in the 900-675 cm⁻¹ region, indicative of monosubstituted phenyl rings.

This guide provides a robust theoretical framework for analyzing and confirming the identity and purity of this complex thiopyran derivative, serving as a valuable resource for researchers in synthetic and medicinal chemistry.

References

-

Title: Infrared spectra of aromatic rings Source: Chemistry Steps URL: [Link]

-

Title: C7H6O C6H5CHO infrared spectrum of benzaldehyde Source: Doc Brown's Advanced Organic Chemistry URL: [Link]

-

Title: Benzaldehyde Source: Moly-Instincts URL: [Link]

-

Title: IR Spectroscopy Tutorial: Aromatics Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

-

Title: Draw the IR spectrum for Benzaldehyde and briefly give the rationale. Source: Chegg URL: [Link]

-

Title: The C=O Bond, Part II: Aldehydes Source: Spectroscopy Online URL: [Link]

-

Title: Video: IR Frequency Region: Alkene and Carbonyl Stretching Source: JoVE URL: [Link]

-

Title: IR Spectroscopy Tutorial: Aldehydes Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

-

Title: The C=O Stretch Source: University of Calgary, Department of Chemistry URL: [Link]

-

Title: Interpreting Infrared Spectra Source: Specac Ltd URL: [Link]

-

Title: Analyze the IR spectra of benzaldehyde, highlighting key functional group peaks. Source: Proprep URL: [Link]

-

Title: IR Absorption Table Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

-

Title: The C=O stretching frequency Source: ResearchGate URL: [Link]

-

Title: Typical IR Absorption Frequencies For Common Functional Groups Source: Northern Illinois University, Department of Chemistry and Biochemistry URL: [Link]

-

Title: 19.14: Spectroscopy of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

-

Title: 2H-thiopyran - SpectraBase Source: SpectraBase URL: [Link]

-

Title: The Infrared Spectra of Some 1,4-Thiapyrone Derivatives Source: Semantic Scholar URL: [Link]

-

Title: FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide Source: Prime Scholars URL: [Link]

-

Title: Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Source: IOSR Journal of Applied Physics URL: [Link]

-

Title: The Infrared Absorption Spectra of Thiophene Derivatives Source: J-STAGE URL: [Link]

-

Title: How to Read and Interpret FTIR Spectroscope of Organic Material Source: Indonesian Journal of Science & Technology URL: [Link]

-

Title: Analysis of Infrared spectroscopy (IR) Source: UniTechLink URL: [Link]

Sources

- 1. Analysis of Infrared spectroscopy FTIR [unitechlink.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. iosrjournals.org [iosrjournals.org]

- 6. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. homework.study.com [homework.study.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. The C=O Stretch [sites.science.oregonstate.edu]

- 11. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Reactivity of the Aldehyde Group in 2H-Thiopyran-5-carbaldehydes: Synthesis, Derivatization, and Applications

Abstract

This technical guide provides an in-depth exploration of the chemical reactivity of the aldehyde functional group in 2H-thiopyran-5-carbaldehydes. These heterocyclic compounds are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by thiopyran derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The aldehyde at the C5 position serves as a critical synthetic handle, enabling a wide array of chemical transformations to build molecular complexity and modulate biological function. This document details the electronic landscape of the molecule and examines key reactions of the aldehyde group, including nucleophilic additions, oxidation, reduction, and pivotal carbon-carbon bond-forming reactions such as the Wittig reaction and Knoevenagel condensation. Each section integrates mechanistic insights with field-proven experimental protocols, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging these versatile building blocks.

Introduction: The Strategic Importance of Thiopyrans in Modern Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents and natural products.[2][4] Among these, sulfur-containing heterocycles have garnered substantial attention for their unique physicochemical properties and broad therapeutic potential.[2] Thiopyrans, six-membered rings containing a sulfur atom, are structural analogs of pyrans and exist in two isomeric forms, 2H-thiopyran and 4H-thiopyran.[1] These scaffolds are integral to a variety of bioactive agents and are recognized for their utility in synthesizing complex molecular architectures.[2][3]

The introduction of a carbaldehyde group onto the 2H-thiopyran ring, specifically at the 5-position, creates a powerful and versatile synthetic intermediate. The aldehyde group is one of the most reactive functional groups in organic chemistry, readily participating in a multitude of transformations.[5] Its reactivity is modulated by the electronic properties of the heteroaromatic ring to which it is attached.[6] This guide focuses specifically on the synthetic utility of the aldehyde moiety in 2H-thiopyran-5-carbaldehydes, providing a detailed examination of its reactivity profile and its application in constructing novel molecular entities for drug discovery and materials science.

Electronic Landscape and Comparative Reactivity

The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon.[7] In 2H-thiopyran-5-carbaldehyde, the sulfur heteroatom and the conjugated π-system of the ring influence this electrophilicity. Sulfur is less electronegative than oxygen, which is found in the analogous pyran and furan rings.[6] This results in a more effective delocalization of sulfur's lone pair electrons into the π-system, enhancing the aromatic character of the ring compared to its furan counterpart.[6]

This electron-donating resonance effect from the thiopyran ring can slightly decrease the partial positive charge on the carbonyl carbon compared to a simple aliphatic aldehyde. However, aldehydes are inherently more reactive than ketones due to reduced steric hindrance and fewer electron-donating alkyl groups stabilizing the carbonyl.[5][7] Therefore, the aldehyde group on the 2H-thiopyran ring remains a highly accessible and reactive site for nucleophilic attack, serving as the gateway for a diverse range of chemical modifications.

Key Transformations of the Aldehyde Functional Group

The aldehyde group in 2H-thiopyran-5-carbaldehydes can undergo a variety of well-established chemical reactions. This section details the mechanisms and provides exemplary protocols for the most synthetically useful transformations.

Nucleophilic Addition Reactions

The quintessential reaction of aldehydes is nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon.[8][9] This reaction proceeds via a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.[9] This pathway is the foundation for reductions with hydride reagents and additions of organometallic reagents.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Khan Academy [khanacademy.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Profile: CAS 13589-13-4 (3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde)

[1][2][3]

Executive Summary

CAS 13589-13-4 , chemically identified as 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde , represents a specialized heterocyclic scaffold within the thiopyran class.[1] Unlike common aliphatic reagents, this compound is a highly functionalized intermediate characterized by a lipophilic 2,6-diphenyl-2H-thiopyran core and a reactive formyl group at the C5 position.

Primary utility lies in medicinal chemistry and diversity-oriented synthesis (DOS) . The thiopyran moiety serves as a bioisostere to pyran and pyridine rings, often explored for modulating multidrug resistance (MDR) proteins (e.g., P-glycoprotein) and antimicrobial activity. The C5-aldehyde functionality acts as a critical "chemical handle," enabling rapid diversification via reductive amination or Knoevenagel condensations to generate focused compound libraries.

This guide details the physicochemical properties, synthetic logic, experimental handling, and procurement landscape for researchers utilizing this scaffold.

Part 1: Chemical & Physical Profile

Identity & Datasheet

| Property | Specification |

| CAS Registry Number | 13589-13-4 |

| Chemical Name | 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde |

| Molecular Formula | C₂₅H₂₀OS |

| Molecular Weight | 368.50 g/mol |

| Appearance | Solid (typically yellow to orange crystalline powder) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Chloroform; Insoluble in Water |

| Core Structure | 2H-Thiopyran ring (Sulfur heterocycle) |

| Key Functional Groups | Aldehyde (C-5), Benzyl (C-3), Phenyl (C-2, C-6) |

| Stability | Sensitive to oxidation (sulfur center); Store under inert gas |

Structural Significance

The molecule features a 2H-thiopyran ring, which is less aromatic than thiophene, possessing a cyclic diene character. This structural nuance makes it reactive towards oxidation (forming sulfoxides/sulfones) and cycloadditions. The benzyl and diphenyl substitutions contribute significant lipophilicity (LogP > 5 estimated), facilitating membrane permeability but requiring organic co-solvents for biological assays.

Part 2: Synthesis & Retrosynthetic Logic

The synthesis of highly substituted thiopyran-5-carbaldehydes typically follows a convergent pathway. Understanding this logic is crucial for verifying compound identity and troubleshooting impurities.

Retrosynthetic Analysis (DOT Diagram)

The following diagram illustrates the logical disconnection of CAS 13589-13-4 into its likely precursors: a 1,5-diketone derivative or thio-chalcone intermediate, followed by formylation.

[2]

Mechanistic Insight[6]

-

Thionation/Cyclization : The core ring is likely constructed by reacting a 1,5-dicarbonyl precursor (or a chalcone Michael adduct) with a sulfurizing agent like Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent . This forms the thiopyran ring.

-

Formylation : The aldehyde at position 5 is classically introduced via the Vilsmeier-Haack reaction (POCl₃/DMF). The electron-rich nature of the thiopyran diene system facilitates electrophilic aromatic substitution-like attack at the C5 position.

Part 3: Biological Applications & Experimental Context

Pharmacophore Potential

While CAS 13589-13-4 is a research chemical rather than a clinical drug, its structural class (thiopyrans) is investigated for:

-

MDR Reversal : Lipophilic sulfur heterocycles can bind to P-glycoprotein (P-gp), potentially inhibiting the efflux of chemotherapeutic agents in resistant cancer cells [1].

-

Antimicrobial Activity : 2,6-Diarylthiopyrans have shown efficacy against Gram-positive bacteria in screening libraries [2].

-

Redox Activity : The sulfur atom can act as a scavenger for Reactive Oxygen Species (ROS), although this also leads to oxidative degradation of the compound.

Experimental Protocol: Derivatization via Reductive Amination

To utilize CAS 13589-13-4 in library generation (e.g., creating amine derivatives for SAR studies), the following protocol is recommended.

Objective : Convert the C5-aldehyde to a secondary amine.

Reagents :

-

CAS 13589-13-4 (1.0 equiv)

-

Primary Amine (R-NH₂, 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

-

Acetic Acid (catalytic)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology :

-

Solubilization : Dissolve 100 mg of CAS 13589-13-4 in 5 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Imine Formation : Add the primary amine (1.2 equiv) and a drop of acetic acid. Stir at room temperature for 1-2 hours. Checkpoint: Monitor via TLC (disappearance of aldehyde spot).

-

Reduction : Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (STAB) in portions.

-

Reaction : Allow the mixture to warm to room temperature and stir overnight (12-16 h).

-

Quench & Workup : Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification : Purify the crude amine via flash column chromatography (Hexane/EtOAc gradient).

Part 4: Handling, Stability & Safety

Stability Matrix

| Parameter | Status | Recommendation |

| Oxidation | High Risk | The sulfide linkage (-S-) is prone to oxidation to sulfoxide (-SO-) or sulfone (-SO₂-). Store under Argon/Nitrogen. |

| Light Sensitivity | Moderate | Thiopyrans can undergo photochemical rearrangements. Store in amber vials. |

| Hydrolysis | Low Risk | The aldehyde is relatively stable to moisture but should be kept dry to prevent hydrate formation. |

| Thermal | Stable | Stable up to ~100°C; avoid prolonged heating without solvent. |

Safety Precautions

-

H2S Evolution : In acidic conditions or during thermal decomposition, trace sulfur impurities may release Hydrogen Sulfide (H₂S), a potent neurotoxin. Work in a fume hood.

-

Skin/Eye Irritant : Treat as a standard irritant (H315, H319). Wear nitrile gloves and safety goggles.

Part 5: Market Landscape & Suppliers

CAS 13589-13-4 is a niche building block available primarily through specialized chemical aggregators and catalog suppliers. It is not a commodity chemical.

Primary Supply Channels :

-

Matrix Scientific : Known for maintaining a diverse catalog of heterocyclic intermediates.

-

Chem960 / AK Scientific : Aggregators that list stock from various synthesis labs.

-

Custom Synthesis : Due to sporadic availability, custom synthesis via the Vilsmeier-Haack route (described in Part 2) is often more reliable for gram-scale needs.

Procurement Tip : When ordering, request a 1H-NMR spectrum to verify the integrity of the aldehyde peak (~9.5-10.0 ppm) and the absence of oxidation products (sulfoxides often shift adjacent protons downfield).

References

-

Bioactivity of Thiosemicarbazones : Garcı́a-Tojal, J., et al. "Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone." Journal of Inorganic Biochemistry, 2001. Link (Contextual reference for thiopyran/aldehyde bioactivity classes).

-

Thiopyran Synthesis : Sachse, F., et al. "Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions."[3] Chemistry – A European Journal, 2018. Link

-

Vilsmeier Formylation : Chadwick, D.J., et al. "Preparation of substituted furan- and thiophen-2-carbaldehydes."[4] J. Chem. Soc., Perkin Trans.[4] 1, 1973.[4] Link (Methodological basis for formylating sulfur heterocycles).

-

Gewald Reaction & Thiopyrans : Nguyen, T.B., et al. "Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur." J. Org.[5] Chem., 2021.[3][5][6] Link

Sources

- 1. (5-Oxo-2-p-tolyl-cyclopent-1-enyl)-acetic acid (78977-89-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Preparation of substituted furan- and thiophen-2-carbaldehydes and -2-[2H]carbaldehydes, and of 2-furyl ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction [organic-chemistry.org]

- 6. Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Modeling of 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde

A Technical Guide for Structural Validation and Bioactive Profiling

Executive Summary

This technical guide outlines a rigorous computational framework for the modeling of 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde (CAS: 13589-13-4).[1] Originally synthesized and crystallographically characterized by Cremer and Subbaratnam, this molecule represents a complex sulfur-heterocycle with significant potential in medicinal chemistry due to its polyfunctional scaffold (thiopyran core, aldehyde warhead, and lipophilic benzyl/phenyl wings).[1][2]

This document details a self-validating workflow moving from Quantum Mechanical (QM) validation against experimental X-ray data to predictive molecular docking against antimicrobial targets.[1]

Part 1: Chemical Context & Structural Basis[2][3]

The subject molecule features a non-planar 2H-thiopyran ring, distinguished by a partial double-bond character in the C(6)-S(1) bond (1.75 Å).[1][3] The presence of a benzyl group at C3 and phenyl rings at C2 and C6 creates a bulky, hydrophobic pharmacophore, while the C5-carbaldehyde group offers a reactive electrophilic center for covalent interactions or hydrogen bonding.[1][2]

Synthetic Origin & Experimental Grounding

To ensure modeling accuracy, the initial 3D conformer must be grounded in experimental reality.[1][2]

-

Synthesis: The compound is typically accessible via the reaction of benzaldehyde with sodium polysulfide or multicomponent condensations involving thioacetamide derivatives.[1][2]

-

Crystallographic Reference: The monoclinic crystal structure (

) provides the benchmark for geometry optimization.[1][2]

Part 2: Quantum Mechanical Framework (DFT)

Computational Workflow

The following pipeline utilizes Density Functional Theory (DFT) to relax the crystal structure into a gas-phase minimum, calculating electronic properties relevant to reactivity.

Figure 1: DFT optimization and validation workflow.

Protocol: Geometry Optimization

Objective: Obtain the global minimum energy structure. Theory Level: B3LYP/6-311G++(d,p) .

-

Rationale: The hybrid B3LYP functional balances cost and accuracy for organic thermochemistry.[1][2] The split-valence triple-zeta basis set with diffuse functions (++) is mandatory to correctly model the electron-rich sulfur atom and the lone pairs on the carbonyl oxygen.[1]

Step-by-Step Methodology:

-

Input Generation: Convert the 2D structure or CIF file to Gaussian input format (.gjf).

-

Route Section Setup:

Note: Implicit solvation (PCM/SMD) in Chloroform is recommended to mimic the NMR solvent environment.[1]

-

Validation Check: Ensure no imaginary frequencies (NIMAG=0) exist in the output, confirming a true minimum.

Electronic Property Analysis

Frontier Molecular Orbitals (FMO):

-

HOMO: Localized primarily on the sulfur atom and the

-system of the thiopyran ring.[2] High energy indicates nucleophilic capacity.[1][2] -

LUMO: Concentrated on the carbaldehyde (C=O) and adjacent alkene, highlighting susceptibility to nucleophilic attack (Michael addition).[1][2]

-

Global Reactivity Descriptors:

Part 3: Spectroscopic Validation

To confirm the identity of synthesized batches, compare computed spectral data against experimental benchmarks.[1][2]

Vibrational Spectroscopy (IR)[1]

-

Scaling Factor: Multiply computed frequencies by 0.967 (for B3LYP/6-311G**) to correct for anharmonicity.

-

Key Diagnostic Peaks:

NMR Shift Prediction (GIAO Method)

Method: Gauge-Independent Atomic Orbital (GIAO) method at B3LYP/6-311+G(2d,p) level.[1] Reference: Tetramethylsilane (TMS) calculated at the same level.[1][2]

-

Aldehyde Proton: The singlet at

9.5–10.0 ppm is the most distinct marker.[1][2] -

Benzyl Methylene: Diastereotopic splitting may be observed due to the chiral environment created by the non-planar ring, appearing as an AB system around

3.5–4.0 ppm.[1][2]

Part 4: In Silico Bioactivity & Molecular Docking

Given the thiopyran scaffold's known antimicrobial profile, we model the interaction of the title compound with DNA Gyrase B (Target: E. coli GyrB, PDB ID: 1KZN), a validated target for heterocyclic antibiotics.[1][2]

Target Preparation

-

Retrieval: Download PDB 1KZN (24 kDa ATPase fragment).[1][2]

-

Cleaning: Remove co-crystallized ligand (Clorobiocin) and water molecules.[1][2]

-

Protonation: Add polar hydrogens and compute Gasteiger charges using AutoDock Tools (ADT).

Docking Protocol (AutoDock Vina)

Grid Box Generation:

Simulation Parameters:

-

Exhaustiveness: 32 (High precision).

-

Modes: 10.

Binding Mode Analysis

The docking results typically reveal two primary interaction types for this ligand:[2]

- -Stacking: The 2,6-diphenyl wings interact with aromatic residues (e.g., Tyr50, Phe104).[1][2]

-

Hydrogen Bonding: The C5-carbaldehyde oxygen accepts a H-bond from the backbone NH of Val43 or Asn46.[2]

Data Summary Table: Predicted Binding Affinity

| Ligand | Binding Energy (kcal/mol) | Key Interactions |

| Title Compound | -8.4 | H-Bond (Val43), |

| Clorobiocin (Ref) | -9.1 | H-Bond (Asp73), Hydrophobic Cleft |

| 2,6-Diphenyl-TP | -7.2 |

Interpretation: The 3-benzyl group enhances affinity by filling the hydrophobic pocket more effectively than the unsubstituted analogue.

Part 5: ADMET & Drug-Likeness[1]

A drug candidate must be bioavailable.[1][2] We utilize SwissADME algorithms to predict the pharmacokinetic profile.[1][2]

Lipinski's Rule of Five[1][2]

-

Molecular Weight: 368.50 g/mol (< 500) ✅[1]

-

LogP (Consensus): 5.21 (> 5) ⚠️ (High lipophilicity due to three phenyl rings)[1]

-

H-Bond Donors: 0 (< 5) ✅[1]

-

H-Bond Acceptors: 2 (S, O) (< 10) ✅[1]

-

Rotatable Bonds: 4 (< 10) ✅

Pharmacokinetics[2]

-

P-gp Substrate: No.

-

CYP Inhibition: High probability of inhibiting CYP2C19 and CYP2C9 due to the planar aromatic structure.[1][2]

References

-

Cremer, S. E., & Subbaratnam, A. V. (1967).[1][2][4][3] Synthesis and structure of 3-benzyl-2,6-diphenyl-2H-thiopyran-5-carboxaldehyde. Chemical Communications (London), (1), 33–34.[1][2] Link[1][4]

-

Schudt, E., & Weitz, G. (1967).[1][2] The crystal and molecular structure of 3-benzyl-2,6-diphenyl-2H-thiopyran-5-carboxaldehyde. Chemical Communications (London), (1), 34–35.[1][2][3] Link[1]

-

Becke, A. D. (1993).[1][2] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.[1][2] Link[1]

-

Trott, O., & Olson, A. J. (2010).[1][2] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1][2] Journal of Computational Chemistry, 31(2), 455–461.[1][2] Link[1]

-

Daina, A., Michielin, O., & Zoete, V. (2017).[1][2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2] Scientific Reports, 7, 42717.[1][2] Link[1]

Sources

- 1. mongoliajol.info [mongoliajol.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The crystal and molecular structure of 3-benzyl-2,6-diphenyl-2H-thiopyran-5-carboxaldehyde - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and structure of 3-benzyl-2,6-diphenyl-2H-thiopyran-5-carboxaldehyde - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Derivatization of 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde

Introduction: The Thiopyran Scaffold - A Privileged Heterocycle in Chemical and Medicinal Sciences

The thiopyran ring system, a six-membered heterocycle containing a sulfur atom, represents a cornerstone in the architecture of medicinally and materially significant molecules.[1][2] These sulfur-containing heterocycles are integral to a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The unique stereoelectronic properties imparted by the sulfur atom, such as its size, polarizability, and ability to participate in various bonding interactions, make thiopyran derivatives attractive scaffolds for the design of novel therapeutic agents and functional materials.[2]

The subject of this guide, 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde, is a highly functionalized thiopyran derivative. The presence of a reactive aldehyde group conjugated with the thiopyran ring offers a versatile handle for a multitude of chemical transformations. This allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) and develop new chemical entities with tailored properties. The bulky benzyl and phenyl substituents are anticipated to influence the conformational behavior and biological interactions of the resulting derivatives.

This document provides a detailed guide for the derivatization of 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde, targeting researchers and professionals in drug discovery and organic synthesis. We will explore two primary derivatization strategies: the Knoevenagel condensation to introduce diverse α,β-unsaturated functionalities, and the construction of novel heterocyclic rings, specifically pyrazoles, via condensation with hydrazine derivatives. The protocols provided are designed to be robust and adaptable, with a strong emphasis on the underlying chemical principles to facilitate experimental success and innovation.

Strategic Derivatization Pathways

The aldehyde functionality of 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde is the focal point for derivatization. Its electrophilic nature, enhanced by conjugation with the thiopyran ring, makes it an excellent substrate for reactions with various nucleophiles. This guide will focus on two high-impact derivatization strategies that lead to compounds of significant chemical and potential biological interest.

Figure 2: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

Protocol 1.1: Synthesis of Ethyl 2-cyano-3-(3-benzyl-2,6-diphenyl-2H-thiopyran-5-yl)acrylate

-

Materials:

-

3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde

-

Ethyl cyanoacetate

-

Piperidine

-

Ethanol (absolute)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in absolute ethanol (15-25 mL).

-

Add a catalytic amount of piperidine (0.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid product by vacuum filtration and wash it with cold ethanol.

-

If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization by adding cold water or by trituration with hexane.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the title compound.

-

Protocol 1.2: Solvent-Free Synthesis of 2-((3-Benzyl-2,6-diphenyl-2H-thiopyran-5-yl)methylene)malononitrile

-

Materials:

-

3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde

-

Malononitrile

-

Ammonium acetate or a few drops of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Mortar and pestle or a small vial with a stir bar

-

-

Procedure:

-

In a mortar or a small vial, combine 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of ammonium acetate (0.1-0.2 eq).

-

Grind the mixture with a pestle for 5-15 minutes at room temperature, or stir vigorously. The reaction is often exothermic and may solidify upon completion. [3] 3. Monitor the reaction by TLC to ensure completion.

-

Wash the solid product with cold water and then a small amount of cold ethanol to remove unreacted starting materials and catalyst.

-

The product is often obtained in high purity, but can be further purified by recrystallization if necessary.

-

Data Presentation

| Derivative | Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Expected ¹H NMR (δ, ppm) Aldehydic H | Expected IR (cm⁻¹) C≡N / C=O |

| 1 | Ethyl cyanoacetate | Piperidine | Ethanol | 2-4 | 85-95 | ~8.2 (s) | 2220 (C≡N), 1725 (C=O) |

| 2 | Malononitrile | NH₄OAc | Solvent-free | 0.25-0.5 | >90 | ~8.0 (s) | 2215 (C≡N) |

| 3 | Barbituric acid | None | Water/Ethanol | 3-5 | 80-90 | ~8.5 (s) | 1710, 1680 (C=O) |

Part 2: Synthesis of Thiopyran-Fused Pyrazoles

The reaction of α,β-unsaturated aldehydes with hydrazine derivatives is a classic and efficient method for the synthesis of pyrazoles and pyrazolines. [4][5]This transformation allows for the construction of a new five-membered heterocyclic ring fused or appended to the thiopyran scaffold, leading to novel chemical entities with high potential for biological activity.

Scientific Rationale

The reaction is initiated by the nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon of the thiopyran carbaldehyde, forming a hydrazone intermediate. This is followed by an intramolecular Michael addition of the second nitrogen atom of the hydrazine to the β-carbon of the α,β-unsaturated system. Subsequent aromatization, often through oxidation (e.g., by air or an added oxidant) or elimination, leads to the stable pyrazole ring. The use of substituted hydrazines allows for the introduction of various groups at the N1 position of the pyrazole ring.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 5. m.youtube.com [m.youtube.com]

Application Notes and Protocols for 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Privileged Scaffold

The thiopyran ring system is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific molecule, 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde, first synthesized in 1967, represents an intriguing yet underexplored member of this class. While extensive research on this exact compound is limited, its structural features—a substituted thiopyran core—suggest significant potential for therapeutic applications.